molecular formula C13H12N2O3S B000183 Sulfabenzamide CAS No. 127-71-9

Sulfabenzamide

Cat. No. B000183
CAS RN: 127-71-9
M. Wt: 276.31 g/mol
InChI Key: PBCZLFBEBARBBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on sulfabenzamide and its analogs has led to developments in synthesis techniques emphasizing selectivity and efficiency. For instance, a chemoselective procedure for synthesizing m-sulfamoylbenzamide analogs was developed, highlighting a continuous-flow process that increased selectivity at higher temperatures without catalysts, producing yields between 65 and 99% (Verlee et al., 2017). This innovative approach showcases the advancements in the synthesis of sulfabenzamide derivatives.

Molecular Structure Analysis

A systematic study employing DFT calculations revealed insights into the hydrogen bond interactions within the sulfabenzamide crystal structure. This study highlighted the significant role of N-H...O type intermolecular hydrogen bonds in the cluster model of sulfabenzamide, which directly relates to the drug activity and its properties (Nozad et al., 2009). The detailed examination of these interactions provides a deeper understanding of its molecular structure and its implications.

Chemical Reactions and Properties

Sulfabenzamide forms complexes with metals, which have been synthesized and characterized, showing activity against bacterial strains. These complexes highlight the compound's ability to interact through the nitrogen and oxygen atoms of the sulfonamide group, extending its chemical versatility (Rostamizadeh et al., 2019).

Physical Properties Analysis

The solubility of sulfabenzamide in supercritical carbon dioxide was explored, indicating varied solubilities across different pressures and temperatures. This research contributes to understanding the compound's physical properties under varying conditions, which is crucial for its potential applications (Sodeifian et al., 2021).

Chemical Properties Analysis

Studies on sulfabenzamide and its derivatives have also examined their reactivity, such as the electron ionization mass spectra of alkylated sulfabenzamides. These studies provide insights into the fragmentation processes and the stability of generated cations, furthering our understanding of sulfabenzamide's chemical behavior (Todua et al., 2011).

Scientific Research Applications

Antisolvent Crystallization in Sulfa Drugs

Sulfabenzamide, along with other sulfa drugs, has been studied for its crystallization using antisolvents like carbon dioxide and water. Different solvents and temperatures affect the crystal forms and sizes of sulfabenzamide, which has implications for its physical properties and potential applications in various fields (Park & Yeo, 2007).

Recrystallization Using Liquid and Supercritical Antisolvents

Recrystallization of sulfabenzamide from various organic solutions with liquid and supercritical antisolvents leads to different crystal habits and sizes. This study highlights the potential for tailoring the physical characteristics of sulfabenzamide for specific uses (Park, Jeon, & Yeo, 2006).

Monoclonal Antibody Development for Sulfonamides Detection

Research involving sulfabenzamide led to the development of a monoclonal antibody that can detect sulfonamides in chicken muscle. This showcases sulfabenzamide's role in advancing analytical techniques for food safety and drug residue detection (Li et al., 2019).

Studies on Sulfonamide Antibiotics Resistance

Sulfabenzamide is part of studies that explore the resistance mechanisms of sulfonamide antibiotics, which are crucial for developing new antibiotics and understanding bacterial resistance (Yun et al., 2012).

Synthesis of Metal Complexes with Sulfabenzamide

The synthesis of metal complexes using sulfabenzamide explores its potential applications in creating new compounds with antibacterial properties. Such studies open avenues for novel drug development (Rostamizadeh, Daneshfar, & Moghimi, 2019).

Analytical Techniques Involving Sulfabenzamide

Sulfabenzamide has been used as a standard in chromatographic methods for the identification and quantification of other compounds, demonstrating its utility in analytical chemistry (Roos, 1981).

Hydrogen Bond Interaction Studies

Studies on sulfabenzamide's hydrogen bond interactions provide insights into its crystal structure and polymorphism, which are important for understanding its physicochemical properties and behavior in different environments (Nozad et al., 2009).

Safety And Hazards

Sulfabenzamide should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe dust . Handle in accordance with good industrial hygiene and safety practice .

Future Directions

Sulfabenzamide is a sulfonamide antibacterial used as an ingredient in various topical and vaginal preparations to treat certain infections, but it has been discontinued by the FDA . The biocatalytic potential of NphB as a late-stage diversification tool has been indicated . The role of NphB in biocatalysis could be expanded beyond geranylation reactions .

properties

IUPAC Name

N-(4-aminophenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCZLFBEBARBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045287
Record name Sulfabenzamide
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Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfabenzamide

CAS RN

127-71-9
Record name Sulfabenzamide
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Record name Sulfabenzamide [USAN:USP:INN:BAN]
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Record name Sulfabenzamide
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Record name Benzamide, N-[(4-aminophenyl)sulfonyl]-
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Record name Sulfabenzamide
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Record name SULFABENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
946
Citations
G Sodeifian, C Garlapati, F Razmimanesh… - Journal of Molecular …, 2021 - Elsevier
… the equilibrium solubility of sulfabenzamide in ScCO 2 . Sulfabenzamide is known for its uses such as antibacterial and antimicrobial [7]. In the past, sulfabenzamide compound was …
Number of citations: 26 www.sciencedirect.com
S Rostamizadeh, Z Daneshfar, H Moghimi - European Journal of Medicinal …, 2019 - Elsevier
The present work describes the synthesis and spectroscopic characterization of ten different metal complexes of sulfabenzamide and sulfamethoxazole as ligands (M-SBZ, M-SMZ). …
Number of citations: 33 www.sciencedirect.com
F Bagheri, S Safarian, MB Eslaminejad… - Molecular biology …, 2014 - Springer
Alterations in expression of the DFF40 gene have been reported in some cancers. This study is an in vitro study of the therapeutic effects of gene transfer that lead to elevation in DFF40 …
Number of citations: 40 link.springer.com
RC Maurya, J Chourasia, P Sharma - 2007 - nopr.niscpr.res.in
Some new mixed-ligand ternary complexes of Cu(II), Ni(II), Co(II), Zn(II), Sm(III), Th(IV) and UO₂(VI) with the Schiff base derived from salicylaldehyde and the sulfa drug sulfabenzamide…
Number of citations: 32 nopr.niscpr.res.in
N Poorbagher - Journal of Molecular Structure, 2022 - Elsevier
… (CDs) and the solubility of Sulfabenzamide (an antibacterial drug) … work, inclusion complexes of sulfabenzamide with β, methyl-… enhance the solubility of sulfabenzamide. The formation …
Number of citations: 5 www.sciencedirect.com
JW McGinity, DD Maness… - Drug Development …, 1974 - Taylor & Francis
… sulfabenzamide were made via the solvent and melt methods. Coprecipitates from the solvent method were prepared by dissolving the carrier and sulfabenzamide … with sulfabenzamide …
Number of citations: 17 www.tandfonline.com
R Mohammadpour, S Safarian, S Farahnak… - J Cell Mol …, 2012 - researchgate.net
… sulfabenzamide’s mechanisms of action on T-47D breast cancer cells were determined. Cells incubated with sulfabenzamide … in cells incubated with sulfabenzamide. The increased …
Number of citations: 9 www.researchgate.net
AG Nozad, H Najafi, S Meftah, M Aghazadeh - Biophysical Chemistry, 2009 - Elsevier
… of sulfabenzamide crystal structure via DFT calculations of the 14 N, 17 O, and 2 H EFG tensors. The available crystal coordinates of sulfabenzamide … structure of sulfabenzamide were …
Number of citations: 10 www.sciencedirect.com
H Beigizadeh, MR Ganjali, P Norouzi - Int. J. Electrochem. Sci, 2018 - electrochemsci.org
In this study, a novel sensitive sulfabenzamide voltammetric sensor has been developed for use through fast Fourier transform square wave voltammetry (FFTSWV). This is achieved …
Number of citations: 5 www.electrochemsci.org
S Khazalpour, D Nematollahi… - New Journal of …, 2015 - pubs.rsc.org
The electrochemical synthesis of a new bis (substituted sulfabenzamide) para-benzoquinone (5) was carried out via the electrochemical oxidation of hydroquinone (1) in the presence …
Number of citations: 4 pubs.rsc.org

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